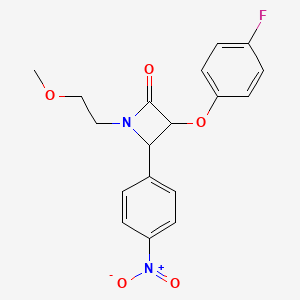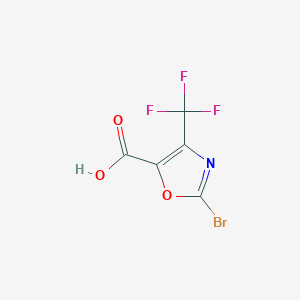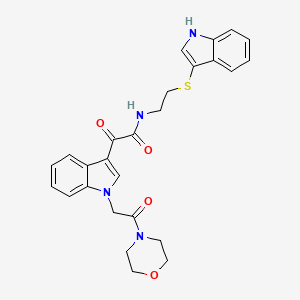![molecular formula C19H21NO3 B2634831 {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate CAS No. 1241974-59-3](/img/structure/B2634831.png)
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a carbamoyl group attached to a methylbenzoate structure. Esters are known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals.
科学的研究の応用
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用機序
Target of action
Compounds similar to “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .
Mode of action
The compound “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate” might interact with its targets by binding to their active sites, thereby modulating their activity. This interaction can either enhance or inhibit the function of the target, leading to changes in the biological processes they are involved in .
Biochemical pathways
The compound “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate” might affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a metabolic pathway, the compound could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate” would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence how well the compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of action
The molecular and cellular effects of “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate” would depend on the specific biological processes it influences. These effects could range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate”. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound.
Cellular Effects
2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain kinases involved in cell signaling, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate involves binding interactions with specific biomolecules. It may act as an inhibitor or activator of certain enzymes, leading to changes in their activity. For instance, it could inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby affecting gene expression . Additionally, it may interact with receptors on the cell surface, triggering downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade into various metabolites over time, which can have different biological activities . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects. For example, high doses of the compound may lead to liver toxicity due to the accumulation of reactive metabolites . Threshold effects and dose-response relationships are important considerations in evaluating the compound’s safety and efficacy.
Metabolic Pathways
2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate is involved in various metabolic pathways. It may be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The compound’s metabolism can affect its biological activity and toxicity.
Transport and Distribution
The transport and distribution of 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its lipophilicity and molecular size can affect its ability to cross cell membranes and accumulate in certain tissues.
Subcellular Localization
The subcellular localization of 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate can influence its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it can interact with relevant biomolecules . Post-translational modifications, such as phosphorylation or acetylation, may also play a role in directing the compound to specific subcellular locations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with {[1-(4-methylphenyl)ethyl]carbamoyl}methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, is also common in industrial processes to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
Oxidation: {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but differs in the functional groups attached to the aromatic ring.
2-Methoxy-5-(phenylamino)methylphenol: Shares a similar core structure but has different substituents.
Uniqueness
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and carbamoyl groups make it versatile for various chemical reactions and applications.
特性
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-8-10-16(11-9-13)15(3)20-18(21)12-23-19(22)17-7-5-4-6-14(17)2/h4-11,15H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTYYAKRLOIPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2634749.png)

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2634755.png)
![N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2634756.png)
![2-Ethynylbicyclo[2.2.2]octane](/img/structure/B2634757.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2634759.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2634760.png)



![2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-fluoropyrimidine](/img/structure/B2634764.png)
![2-Furoic acid,5-[(isobutylthio)methyl]-](/img/structure/B2634770.png)

